6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with chlorine atoms and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the formation of a quinoline derivative, followed by chlorination and subsequent thiophene ring introduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloroquinoline-4-carboxylic acid: Lacks the thiophene ring, which may affect its biological activity and material properties.
2-(5-Chlorothiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but without the additional chlorine atoms on the quinoline ring.
Uniqueness
This detailed overview provides a comprehensive understanding of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3NO2S/c15-6-3-7-8(14(19)20)5-10(11-1-2-12(17)21-11)18-13(7)9(16)4-6/h1-5H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIKFYILZKIJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.